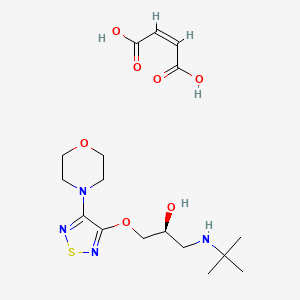
3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester
説明
“3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester” is a complex organic compound. It contains a pyridinecarboxylic acid component, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound also contains a hexadecyl (or palmitoyl) component, which is a 16-carbon long saturated fatty acid .
科学的研究の応用
Synthesis and Characterization
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides : A range of chiral linear and macrocyclic bridged pyridines were synthesized using pyridine-2,6-dicarbonyl dichloride, an analog of the specified compound, demonstrating its utility in creating new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).
Preparation of Novel Pyridine Derivatives : Innovative pyrazoles, isoxazoles, and pyrazolopyridazine derivatives were produced starting from a pyridine compound similar to the specified one, showcasing its role in creating diverse chemical entities (Ali, 2010).
Polymerization and Material Science
Dimerization in Polymerization : The study of the dimerization of organoplatinum complexes, involving ligands related to the specified compound, provided insights into dynamic ring-opening polymerization processes, relevant for material science applications (Yue, Jennings, & Puddephatt, 2016).
Poly (ester-imide) Synthesis : Investigations into new poly (ester-imide) structures, initiated from compounds structurally similar to the specified pyridine derivative, revealed their excellent solubility and thermal stability, important for polymer technology (Kamel, Mutar, & Khlewee, 2019).
Medicinal Chemistry
- Antimicrobial Schiff Bases : The synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, derived from a similar pyridine compound, showed significant antimicrobial activity, indicating potential in medicinal chemistry applications (Al-Omar & Amr, 2010).
Catalysis and Chemical Reactions
- Sulfuric Acid Ester in Condensation Reactions : The use of sulfuric acid esters, chemically akin to the specified pyridine derivative, as recyclable catalysts in condensation reactions, highlights their efficiency in synthesizing complex organic compounds (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
特性
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTHIZPJZICUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934867 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester | |
CAS RN |
153874-14-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153874147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)












